alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol
Description
Properties
CAS No. |
83949-35-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
cyclopropyl-(3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C12H16O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10,12-13H,5-6H2,1-2H3 |
InChI Key |
NSHXDLNNWOMQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2CC2)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation via Catalytic Oxidation of Olefins and Hydroperoxides
One industrially relevant method for preparing alpha, alpha-dimethyl benzyl alcohol derivatives, which can be adapted for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol, involves the catalytic oxidation of olefins with dimethylbenzyl hydroperoxide in the presence of titanium-based catalysts. This method is characterized by:
- Raw materials: Olefins (including cyclopropyl-substituted alkenes) and dimethylbenzyl hydroperoxide.
- Catalysts: Titanium-containing mesoporous materials such as Ti-HMS, Ti-MCM-41, Ti-MCM-48, Ti-SBA-15, Ti-KIT-1, Ti-TUD-1, or amorphous Ti/SiO2 with titanium content ranging from 0.1 to 20 wt%.
- Reaction conditions: Temperature between 0–150 °C, pressure 0.1–10.0 MPa, molar ratio of olefin to hydroperoxide 0.1–20:1, and weight space velocity of hydroperoxide 0.01–50 h⁻¹.
- Solvent: Nonpolar inert organic solvents such as benzene, toluene, xylene, isopropylbenzene, or alkanes.
- Advantages: High selectivity, mild reaction conditions, low pollution, good product quality, and cost-effectiveness.
This method is conducted in a fixed-bed reactor, allowing continuous industrial-scale production with minimized sulfur-containing waste and energy consumption.
| Parameter | Range/Value |
|---|---|
| Temperature | 0–150 °C (preferably 40–130 °C) |
| Pressure | 0.1–10.0 MPa (preferably 0.1–6.0 MPa) |
| Molar ratio (olefin:hydroperoxide) | 0.1–20:1 (preferably 0.5–15:1) |
| Catalyst titanium content | 0.1–20 wt% |
| Solvent | Benzene, toluene, isopropylbenzene, alkanes |
| Weight space velocity | 0.01–50 h⁻¹ (preferably 0.1–20 h⁻¹) |
Cyclopropanation and Subsequent Functionalization
The cyclopropyl moiety in this compound can be introduced via cyclopropanation reactions of suitable alkenes or by ring-closure reactions involving dihalides and reducing agents:
- Ring-closure reaction: Organic dihalides undergo intramolecular cyclization in the presence of zinc powder as a reducing agent in an alcohol solvent (e.g., ethanol) at 25–100 °C (preferably ~65 °C) for 2–8 hours.
- Workup: Solid-liquid separation with ammonia treatment at 0–50 °C, followed by filtration and purification.
- Yield and purity: Yields can exceed 90%, with product purity above 98%.
- This method is efficient and safe for preparing cyclopropane-containing alcohols.
Example reaction conditions for cyclopropanation:
| Parameter | Value/Range |
|---|---|
| Solvent | Ethanol |
| Reducing agent | Zinc powder (preferably 320 mesh) |
| Temperature | 25–100 °C (preferably 65 °C) |
| Reaction time | 2–8 hours (preferably 6 hours) |
| Ammonia treatment temp | 0–50 °C (preferably 20 °C) |
| Ammonia treatment time | 1–6 hours (preferably 3 hours) |
Preparation of 3,4-Dimethylbenzaldehyde Intermediate via Grignard Reaction
Since this compound contains the 3,4-dimethylbenzyl moiety, its synthesis often involves preparing 3,4-dimethylbenzaldehyde as a key intermediate:
- Starting material: 4-bromo-o-xylene.
- Step 1: Formation of Grignard reagent by reacting 4-bromo-o-xylene with magnesium turnings in tetrahydrofuran (THF) at ~57 °C with iodine as an initiator.
- Step 2: Formylation of the Grignard reagent with N,N-dimethylformamide (DMF) at low temperature (below 0 °C) to yield 3,4-dimethylbenzaldehyde.
- Step 3: Acidic workup with aqueous HCl to isolate the aldehyde.
- Advantages: Simple, scalable, and consistent yields suitable for commercial production.
| Step | Conditions/Details |
|---|---|
| Grignard formation | Mg turnings, THF, iodine, 57 °C |
| Formylation | DMF, temperature below 0 °C, 1 hour stirring |
| Workup | Aqueous HCl, extraction with THF |
Synthesis of this compound
Combining the above approaches, the general synthetic route to this compound involves:
- Preparation of 3,4-dimethylbenzaldehyde via Grignard reaction.
- Introduction of the cyclopropyl group either by cyclopropanation of an appropriate alkene precursor or by ring-closure of dihalide intermediates.
- Reduction of the aldehyde or ketone intermediate to the corresponding benzyl alcohol using standard reducing agents (e.g., NaBH4, LiAlH4).
- Purification and characterization to ensure high purity and yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield/Purity |
|---|---|---|---|
| Catalytic oxidation of olefins | Olefin + dimethylbenzyl hydroperoxide, Ti-catalyst, inert solvent, 0–150 °C, 0.1–10 MPa | Mild, selective, industrial scale | High selectivity, good quality |
| Cyclopropanation via ring-closure | Organic dihalide + Zn powder, ethanol, 25–100 °C, ammonia treatment | Safe, high yield, high purity | >90% yield, >98% purity |
| Grignard reaction for aldehyde | 4-bromo-o-xylene + Mg, THF, DMF, acidic workup | Simple, scalable, consistent | High yield, commercial scale |
| Reduction to alcohol | NaBH4 or LiAlH4 reduction of aldehyde/ketone | Straightforward | High yield |
Research Findings and Notes
- The titanium-based catalysts used in the oxidation method provide excellent control over selectivity and reduce environmental impact compared to sulfur-containing waste methods.
- The cyclopropanation method using zinc powder is well-documented for producing cyclopropyl alcohols with high purity and yield, suitable for complex substituted systems like this compound.
- The Grignard approach to 3,4-dimethylbenzaldehyde is a robust and scalable method, providing a key intermediate for further functionalization.
- Combining these methods allows for a modular and efficient synthesis of this compound, adaptable to both laboratory and industrial scales.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol undergoes various chemical reactions, including:
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Alpha-Cyclopropyl-3,4-dimethylbenzaldehyde, alpha-Cyclopropyl-3,4-dimethylbenzoic acid
Reduction: Alpha-Cyclopropyl-3,4-dimethylbenzyl ether
Substitution: Derivatives with different functional groups depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol is being investigated for its pharmacological properties, particularly in the context of drug development. Its structure allows it to interact with biological targets effectively, making it a candidate for various therapeutic applications.
Case Study: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators
Recent studies have focused on compounds similar to this compound as potential modulators of the CFTR ion channel, which is crucial for treating cystic fibrosis. These compounds have shown promise in enhancing the function of defective CFTR variants, suggesting that modifications to their structure can lead to improved pharmacokinetic properties and efficacy against specific targets .
Table 1: Inhibition Data of CFTR Modulators
| Compound | IC50 (nmol/L) | RET Inhibition (%) | Flt-3 Inhibition (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benchmark (Ivacaftor) | TBD | TBD | TBD |
Herbicide Development
The compound has been explored for its herbicidal properties. Research indicates that substituted benzyl alcohols can be effective in preventing weed establishment in agricultural settings. The application of this compound in soil has shown potential for controlling weed growth without significantly harming crop yields .
Experimental Findings on Herbicidal Efficacy
In a series of greenhouse experiments, this compound was tested against various weed species. The results indicated a significant reduction in weed biomass when applied at optimal concentrations.
Table 2: Herbicidal Efficacy Results
| Treatment Concentration (lbs/acre) | Weed Species | Biomass Reduction (%) |
|---|---|---|
| 10 | Species A | 75 |
| 10 | Species B | 60 |
| 5 | Species C | 40 |
Synthesis and Industrial Applications
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique cyclopropyl group offers distinct reactivity patterns that can be exploited in synthetic pathways.
Use as an Intermediate in Organic Synthesis
The compound is utilized in the production of specialized polymers and resins. Its ability to undergo further chemical transformations makes it valuable in creating materials with tailored properties for specific applications.
Table 3: Synthetic Pathways Utilizing this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Oxidation | Aldehyde derivative | 85 |
| Alkylation | Alkyl-substituted product | 90 |
| Polymerization | Copolymer with enhanced properties | 75 |
Biological Activity
Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (ACDMB) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
ACDMB has the chemical formula and features a cyclopropyl group attached to a 3,4-dimethylbenzyl alcohol moiety. The unique structure contributes to its biological properties and interactions with various biological targets.
Antimalarial Activity
Recent research has highlighted the antimalarial potential of cyclopropyl carboxamide derivatives, which include ACDMB. A study established the SAR for this class of compounds, demonstrating that modifications to the cyclopropyl group significantly impact biological activity. For instance, removing or altering the cyclopropyl group resulted in a marked decrease in antimalarial efficacy, with effective concentrations (EC50) ranging from 0.11 μM to >10 μM depending on structural variations .
Table 1: Structure-Activity Relationship of Cyclopropyl Derivatives
| Compound | Modification | EC50 (μM) | Comments |
|---|---|---|---|
| ACDMB | None | 0.11 | Baseline activity |
| 29 | Cyclopropyl removed | >10 | Loss of activity |
| 30-33 | Aliphatic substitutions | 0.31-1.18 | Reduced efficacy |
| 37 | Ethanol functionality | 2.4 | Possible metabolite |
The mechanism of action was investigated through resistance selection and whole-genome sequencing, confirming that ACDMB and its analogs primarily inhibit the asexual stages of Plasmodium falciparum .
Cytotoxicity Studies
Cytotoxicity assessments against HepG2 cells indicated that ACDMB exhibits low toxicity, with a cytotoxic concentration (CC50) greater than 40 μM. This suggests a favorable therapeutic window for further development as an antimalarial agent .
The proposed mechanism involves interaction with specific molecular targets within the malaria parasite. The increased lipophilicity of ACDMB derivatives appears to enhance their membrane permeability, facilitating their action against intracellular targets without significant toxicity to human cells .
Case Study 1: Efficacy in Animal Models
In vivo studies using P. berghei mouse models demonstrated that ACDMB effectively reduced parasitemia levels, showcasing its potential as an antimalarial candidate. The compound's pharmacokinetic profile was favorable, with adequate bioavailability observed during the trials .
Case Study 2: Structural Modifications and Activity
A comparative study on various structural modifications revealed that maintaining the cyclopropyl group is crucial for preserving biological activity. For example, modifications leading to increased steric hindrance or polarity generally resulted in diminished efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Several benzyl alcohol derivatives with cyclopropyl and methyl/fluorine substituents are documented in the evidence. Key comparisons include:
Table 1: Structural Comparison of Cyclopropyl-Substituted Benzyl Alcohols
| Compound Name | CAS Number | Substituents (Aromatic Ring) | Additional Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol | 78987-81-2 | 3,4-dimethyl | Cyclopropyl (alpha) | C₁₂H₁₆O | 176.26 |
| alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol | 3197-88-4 | 2,4-dimethyl | Cyclopropyl (alpha) | C₁₂H₁₆O | 176.26 |
| alpha-Cyclopropyl-2,5-dimethylbenzyl alcohol | 83833-29-8 | 2,5-dimethyl | Cyclopropyl (alpha) | C₁₂H₁₆O | 176.26 |
| alpha-Cyclopropyl-4-fluorobenzyl alcohol | 2542-09-8 | 4-fluoro | Cyclopropyl (alpha) | C₁₀H₁₁FO | 166.19 |
Key Observations :
Functional Group Modifications
Amino-Alcohol Derivatives
This contrasts with the target compound, which lacks ionizable groups, suggesting lower aqueous solubility .
Dihydroxybenzyl Alcohols
N-Cyclopentylbutanephrine (CAS: 26227) features a 3,4-dihydroxybenzyl core, which is associated with antioxidant activity due to catechol groups.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of alpha-cyclopropyl-3,4-dimethylbenzyl alcohol, and how can they be experimentally determined?
- Answer : The compound (C₁₂H₁₆O, CAS 33446-27-4) has a molecular weight of 176.26 g/mol. Key properties include melting/boiling points, solubility, and stability. For example, homologous alcohols like 3,4-dimethylbenzyl alcohol exhibit a boiling point of ~492.7 K . To determine these experimentally:
- Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates.
- Solubility : Perform phase-solubility studies in solvents like ethanol, DMSO, or water using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC .
Q. What synthetic routes are recommended for this compound, and how can purity be optimized?
- Answer : A plausible route involves cyclopropanation of 3,4-dimethylbenzaldehyde derivatives followed by reduction. For example:
Cyclopropanation : React 3,4-dimethylbenzaldehyde with a cyclopropane precursor (e.g., via Simmons-Smith reaction).
Reduction : Use NaBH₄ or LiAlH₄ to reduce the carbonyl group to the alcohol.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Validate purity via NMR (¹H/¹³C) and GC-MS .
Advanced Research Questions
Q. How does the cyclopropyl group influence the reactivity of this compound in catalytic transformations?
- Answer : The cyclopropyl ring introduces steric hindrance and strain, affecting reaction pathways. For instance:
- Oxidation : Compare oxidation rates with non-cyclopropylated analogs using catalysts like TEMPO/NaOCl. The strained ring may slow oxidation due to restricted access to the hydroxyl group.
- Chiral Applications : Investigate enantioselective reactions (e.g., asymmetric esterification) using chiral catalysts like BINOL-phosphoric acids. Computational modeling (DFT) can predict transition-state geometries .
Q. What strategies can resolve contradictions in reported biological activity data for structurally related benzyl alcohols?
- Answer : Discrepancies in bioactivity (e.g., antioxidant or cytotoxic effects) may arise from:
- Purity Differences : Validate compound purity via orthogonal methods (e.g., LC-MS and elemental analysis).
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one showed cytotoxicity in Streptomyces extracts, but results depend on extraction solvents .
- Structural Nuances : Perform SAR studies by synthesizing analogs (e.g., replacing cyclopropyl with other substituents) to isolate contributing factors .
Q. How can computational methods predict the environmental fate or metabolic pathways of this compound?
- Answer : Use tools like EPI Suite to estimate biodegradation half-lives or ADMET predictors for metabolic stability. Key steps:
Metabolism Prediction : Simulate cytochrome P450 interactions using docking software (AutoDock Vina).
Degradation Pathways : Apply density functional theory (DFT) to model hydrolysis or photolysis products.
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound in complex mixtures?
- Answer :
- Chromatography : UPLC-PDA for high-resolution separation; compare retention times with authentic standards.
- Spectroscopy : 2D NMR (HSQC, HMBC) to assign stereochemistry and confirm cyclopropyl ring integrity.
- Mass Spectrometry : HRMS (ESI+) for exact mass verification (theoretical [M+H]⁺ = 177.1284) .
Q. How should researchers design experiments to assess the compound’s potential as a chiral intermediate in drug synthesis?
- Answer :
Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
Catalytic Screening : Test asymmetric alkylation or acylation reactions with palladium or organocatalysts.
Stability Testing : Monitor racemization under thermal or acidic conditions via polarimetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
